molecular formula C18H13N5O5S3 B2617300 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421484-77-6

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2617300
CAS No.: 1421484-77-6
M. Wt: 475.51
InChI Key: BTSMIOOGDUAGFT-UHFFFAOYSA-N
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Description

This compound features a thiazol-2-yl sulfamoyl group linked to a phenyl ring, which is further connected to an oxazole-4-carboxamide moiety substituted with a thiophene-3-carboxamido group. Its molecular formula is C19H15N5O5S3, with a calculated molecular weight of 497.54 g/mol.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5S3/c24-15(11-5-7-29-10-11)22-17-21-14(9-28-17)16(25)20-12-1-3-13(4-2-12)31(26,27)23-18-19-6-8-30-18/h1-10H,(H,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSMIOOGDUAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring thiazole and thiophene moieties, suggests significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O3S3C_{14}H_{11}N_{3}O_{3}S_{3} with a molar mass of 365.45 g/mol. The structural components include:

  • Thiazole ring : Known for its biological activity.
  • Thiophene ring : Contributes to the compound's electronic properties.
  • Sulfamoyl group : Enhances interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that thiazole derivatives possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural similarities to known antifungal agents suggest potential efficacy against fungal infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Research has highlighted that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Compounds containing oxazole rings have been shown to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly reduced tumor size in animal models .

The synthesis of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves several chemical reactions:

  • Formation of Thiazole Ring : This is achieved through condensation reactions involving thiourea and suitable carbonyl compounds.
  • Sulfamoylation : The introduction of the sulfamoyl group enhances the biological activity by improving solubility and binding affinity to biological targets.
  • Oxazole Formation : The final step involves cyclization reactions to form the oxazole ring.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antibacterial Activity :
    • A study conducted on thiazole-based compounds demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5 mg/mL, indicating strong antibacterial potential .
  • Anticancer Research :
    • In vitro testing of oxazole derivatives showed a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 20 µM .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityReference
Thiazole DerivativesAntibacterial, antifungal
Oxazole DerivativesAnticancer
Thiophene-Based CompoundsAntimicrobial

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step chemical reactions, including sulfonation and coupling reactions. These processes allow for the incorporation of thiazole and thiophene moieties, which are known for their biological activity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide functionalities exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial activity of thiazole-based compounds against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects .

Case Study: Antibacterial Efficacy

A series of thiazole derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results indicated that certain derivatives showed potent activity, with MIC values lower than those of standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
Compound C32B. subtilis

Anticancer Properties

The compound also shows promise in anticancer applications. Research indicates that derivatives with oxazole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, molecular docking studies suggest that these compounds interact effectively with targets involved in cancer cell growth regulation .

Case Study: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF7) revealed that specific derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin. The results from Sulforhodamine B assays showed that these compounds could reduce cell viability markedly .

CompoundIC50 (µM)Cancer Cell Line
Compound D10MCF7
Compound E15A-549

Mechanistic Insights

Molecular docking studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. For example, binding affinities calculated using software like Schrodinger indicate strong interactions with critical proteins involved in bacterial resistance and cancer cell proliferation . This provides a rational basis for the observed biological activities.

Comparison with Similar Compounds

Stability and Reactivity

  • The sulfamoyl group in the target compound is less prone to tautomerism compared to triazole-thiones, ensuring consistent reactivity .
  • Electron-rich thiophene and oxazole rings may increase susceptibility to oxidative degradation compared to pyrimidine analogs .

Q & A

Q. Advanced Synthetic Challenges

  • Mitigating side reactions : Use anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperatures (0–5°C for sulfamoyl formation) to reduce hydrolysis or disubstitution .
  • Catalyst selection : For carboxamide coupling, replace EDC with HATU to enhance efficiency, as seen in peptidomimetic syntheses (yields increased from 65% to 85%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity intermediates .

What in vitro assays are suitable for evaluating the antitumor activity of this compound, and how should controls be designed?

Q. Biological Activity Analysis

  • Cell viability assays : Test against 60 cancer cell lines (NCI-60 panel) using MTT or SRB assays, with cisplatin or doxorubicin as positive controls .
  • Mechanistic studies :
    • Apoptosis : Caspase-3/7 activation assays (fluorometric) with staurosporine as a positive control.
    • Cell cycle analysis : Flow cytometry (propidium iodide staining) to assess G1/S arrest .
  • Dose-response curves : Use 0.1–100 μM concentrations to determine IC₅₀ values, ensuring DMSO concentrations ≤0.1% to avoid solvent toxicity .

How should researchers resolve discrepancies in NMR data during structural elucidation?

Q. Data Contradictions in Spectral Analysis

  • Cross-validation : Compare experimental ¹H/¹³C shifts with computational predictions (DFT calculations, Gaussian09/B3LYP/6-31G**) .
  • Decoupling experiments : Use NOESY or COSY to confirm proton-proton correlations in overlapping regions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to assign ambiguous signals, as demonstrated in thiazole-based peptidomimetics .

What structural modifications enhance the compound’s bioavailability and target selectivity?

Q. SAR Studies

  • Lipophilicity enhancement : Introduce trifluoromethyl groups (e.g., at phenyl rings) to improve membrane permeability, as shown in analogs with logP increases from 2.1 to 3.5 .
  • H-bond donors/acceptors : Replace thiophene-3-carboxamide with pyridyl or isoxazole moieties to modulate solubility and kinase selectivity .
  • Stereochemistry : Synthesize enantiomers (e.g., S vs. R configurations) and compare IC₅₀ values; reports a 10-fold activity difference in fluorinated analogs .

How can computational methods predict the compound’s binding affinity for kinase targets?

Q. Advanced Computational Modeling

  • Docking simulations : Use AutoDock Vina to model interactions with EGFR or VEGFR-2 kinases. Key residues (e.g., Lys721 in EGFR) should form H-bonds with the sulfamoyl group .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability; RMSD <2 Å indicates stable complexes .
  • QSAR models : Corclude that electron-withdrawing substituents (e.g., -NO₂ at thiophene) improve potency (pIC₅₀ = 7.2 vs. 6.5 for unsubstituted analogs) .

What strategies validate the compound’s metabolic stability in preclinical studies?

Q. Pharmacokinetic Profiling

  • Microsomal stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and measure parent compound remaining via LC-MS/MS after 60 min. T½ >30 min suggests favorable stability .
  • CYP inhibition assays : Test against CYP3A4/2D6 using fluorogenic substrates; IC₅₀ >10 μM indicates low inhibition risk .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4h) to determine % bound; <90% is ideal for free drug availability .

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